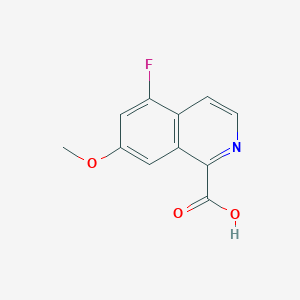
1-Bromo-6-methoxy-2-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-6-methoxy-2-methylhexane is an organic compound that belongs to the class of alkyl halides. It is characterized by the presence of a bromine atom attached to a hexane chain, which also contains a methoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-methoxy-2-methylhexane can be synthesized through several methods. One common approach involves the bromination of 6-methoxy-2-methylhexane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and may be catalyzed by light or heat to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-methoxy-2-methylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Alcohols, amines, thiols.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
1-Bromo-6-methoxy-2-methylhexane finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds. It can be used to investigate the metabolic pathways of halogenated organic compounds in living organisms.
Industry: Utilized in the production of polymers, resins, and other materials that require halogenated intermediates.
Mechanism of Action
The mechanism of action of 1-Bromo-6-methoxy-2-methylhexane involves its reactivity with various nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The methoxy group can participate in oxidation reactions, leading to the formation of more oxidized products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the hexane chain.
Comparison with Similar Compounds
1-Bromo-2-methylhexane: Lacks the methoxy group, leading to different reactivity and applications.
1-Bromo-6-methoxyhexane: Similar structure but without the methyl group, affecting its chemical behavior.
1-Chloro-6-methoxy-2-methylhexane: Chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Uniqueness: 1-Bromo-6-methoxy-2-methylhexane is unique due to the presence of both a bromine atom and a methoxy group on the same hexane chain. This combination of functional groups imparts distinct reactivity patterns, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-6-methoxy-2-methylhexane |
InChI |
InChI=1S/C8H17BrO/c1-8(7-9)5-3-4-6-10-2/h8H,3-7H2,1-2H3 |
InChI Key |
AFJJFWBOXUWCGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCOC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B15263047.png)

![[(2S,5R)-5-(2-Methoxyphenyl)oxan-2-yl]methanol](/img/structure/B15263061.png)
![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine](/img/structure/B15263071.png)

![tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B15263092.png)



![3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B15263107.png)
![Methyl (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B15263114.png)
![2-[(Cyclohex-3-en-1-ylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B15263118.png)

![3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile](/img/structure/B15263128.png)
